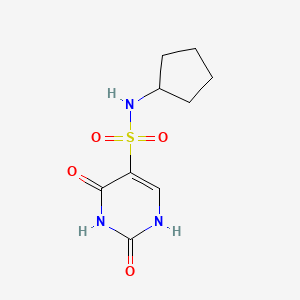![molecular formula C17H20N4OS B5647108 N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole and thiazole derivatives involves various strategies, including condensation reactions, cyclization, and substitutions. For example, the synthesis of benzimidazole derivatives can be achieved through the condensation of diamines with carboxylic acids or their derivatives in the presence of condensing agents (Soselia et al., 2020). Similarly, thiazole derivatives can be synthesized through the cyclization of thioamide with chloroacetoacetate, a process that can yield significant quantities of the target compound (Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole and thiazole derivatives is characterized by their heterocyclic rings, which significantly influence their chemical behavior and biological activity. The presence of substituents on these rings can further modify the compound's properties, such as solubility, reactivity, and interaction with biological targets. X-ray diffraction analysis and crystallography studies provide detailed insights into the molecular geometry, bond lengths, and angles, contributing to the understanding of their chemical reactivity and interaction mechanisms (Krapivin et al., 1992).
Chemical Reactions and Properties
Benzimidazole and thiazole compounds participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. Their chemical properties are influenced by the nature of the substituents and the heterocyclic framework, allowing for the design of compounds with specific reactivities and functionalities. These reactions are crucial for the synthesis of derivatives with enhanced or targeted biological activities (Narayana et al., 2004).
Physical Properties Analysis
The physical properties of benzimidazole and thiazole derivatives, such as melting points, solubility, and crystallinity, are important for their practical applications, especially in pharmaceutical formulations. These properties can be tailored by modifying the molecular structure, enabling the optimization of drug-like characteristics for better bioavailability and efficacy (Abu‐Hashem et al., 2020).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological targets are key aspects of the chemical properties of benzimidazole and thiazole derivatives. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects, attributed to their interaction with biological macromolecules. The design and synthesis of new derivatives aim to enhance these properties for potential therapeutic applications (Flores-Carrillo et al., 2017).
Propriétés
IUPAC Name |
N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-5-16-20-14(10-23-16)17(22)21(3)9-15-18-12-7-6-11(2)8-13(12)19-15/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJBUBMADRJHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N(C)CC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5647028.png)
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5647034.png)
![5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5647042.png)

![N-[rel-(3R,4S)-1-(2-amino-6-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5647064.png)

![2-(6-amino-4-pyrimidinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647076.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5647081.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5647102.png)
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)